molecular formula C7H6FN3 B15316528 8-Fluoroimidazo[1,2-a]pyridin-6-amine

8-Fluoroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B15316528
M. Wt: 151.14 g/mol
InChI Key: SZSQERIIZFXDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a fluorine atom at the 8-position and an amine group at the 6-position of the fused bicyclic system. Its molecular formula is C₈H₇FN₃ (free base) or C₈H₉ClFN₃ (hydrochloride salt, CAS: 1643153-34-7), with a molar mass of 201.63 g/mol for the hydrochloride form . Fluorination at the 8-position enhances metabolic stability and bioavailability, making it a critical modification for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine typically involves a two-step one-pot reaction. The process begins with the reaction of commercially available 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to produce an intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromo-4’-fluoroacetophenone in the same flask without isolation . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and reagents to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

8-Fluoroimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine core allows extensive structural diversification. Below is a detailed comparison of 8-fluoroimidazo[1,2-a]pyridin-6-amine with analogous compounds, focusing on substituents, synthetic yields, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data (MS/NMR) Source
This compound (hydrochloride) 8-F, 6-NH₂, 2-CH₃ C₈H₉ClFN₃ 201.63 N/A MS (ESI+): m/z = 276.11314 [M+H]+ (free base)
2-Phenylimidazo[1,2-a]pyridin-6-amine 2-Ph, 6-NH₂ C₁₃H₁₁N₃ 209.25 49% UPLC-MS: tR = 0.59 min; MS (ESI+): m/z = 210.4 [M+H]+
2-(2-Furyl)-6-phenyl-imidazo[1,2-a]pyridin-8-amine 2-furyl, 6-Ph, 8-NH₂ C₁₇H₁₄N₃O 276.11 30% ¹H NMR (CD₃OD): δ 6.53–7.92 ppm
2-Methylimidazo[1,2-a]pyridin-8-amine 2-CH₃, 8-NH₂ C₈H₉N₃ 147.18 N/A CAS: 860258-05-5; HPLC purity: 99%
5-Methylimidazo[1,2-a]pyridin-6-amine 5-CH₃, 6-NH₂ C₈H₉N₃ 147.18 N/A CAS: 573764-90-6

Key Observations :

Fluorine vs. Phenyl Substitution : The 8-fluoro derivative exhibits higher polarity than 2-phenyl analogues (e.g., 2-Phenylimidazo[1,2-a]pyridin-6-amine), as evidenced by shorter retention times in UPLC-MS (0.59 min vs. 0.78 min for nitrobenzamide derivatives) .

Amine Position : The 6-amine group (as in this compound) contrasts with 8-amine derivatives (e.g., 2-Methylimidazo[1,2-a]pyridin-8-amine), which show distinct electronic profiles affecting receptor binding .

Synthetic Complexity : Fluorination at the 8-position often requires multi-step synthesis, whereas phenyl or methyl substitutions (e.g., 2-Phenyl or 2-Methyl derivatives) are achieved via direct coupling or cyclization .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Fluorinated derivatives (e.g., 8-Fluoro) show enhanced metabolic stability compared to non-halogenated analogues (e.g., 2-Phenyl) due to reduced cytochrome P450-mediated oxidation .
  • Solubility : The hydrochloride salt form of this compound improves aqueous solubility, critical for oral bioavailability .

Example Protocol :

  • Step 1: 3-Bromo-5-fluoropyridin-2-amine is cyclized with 1,3-dichloroacetone in ethanol to form the imidazo[1,2-a]pyridine core .
  • Step 2 : The 6-nitro intermediate is reduced to 6-amine using hydrogenation (H₂/Pd/C) .

Characterization Data :

  • MS (ESI+) : m/z = 276.11314 [M+H]+ .
  • HPLC Purity : ≥99% on C18 columns .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Fluoroimidazo[1,2-a]pyridin-6-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-bromo/α-chloro ketones or aldehydes, followed by fluorination at the 8-position. Key steps include:

Cyclocondensation : Reaction of 6-amino-2-bromopyridine with ethyl bromopyruvate under reflux in ethanol (70–80°C, 12–24 hours) to form the imidazo[1,2-a]pyridine core.

Fluorination : Use of Selectfluor® or KF in DMF at 100–120°C for 4–6 hours to introduce the fluorine substituent.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios to maximize yields (typically 40–60%) and minimize side products like dehalogenated byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of fluorination and amine positioning (e.g., δ~7.8 ppm for H-7 in DMSO-d6d_6) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) validate purity (>98%) and molecular ion peaks ([M+H]+^+ at m/z 181.07).
  • X-ray Crystallography : Resolves structural ambiguities, such as planarity of the imidazo-pyridine core and hydrogen-bonding patterns .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure via HPLC-UV at λ = 254 nm.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., defluorinated analogs) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like cyclin-dependent kinases (CDKs). Focus on substituent effects at the 2- and 6-positions.
  • DFT Calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., adding methyl groups to improve metabolic stability).
  • MD Simulations : Assess dynamic interactions with lipid bilayers to optimize blood-brain barrier penetration .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Orthogonal Assays : Confirm target engagement using SPR (binding kinetics) and cellular thermal shift assays (CETSA).
  • Metabolite Profiling : Identify active metabolites via liver microsome incubations and LC-HRMS.
  • PK/PD Modeling : Integrate plasma concentration-time curves with efficacy data to clarify discrepancies in IC50_{50} vs. ED50_{50} values .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on imidazo[1,2-a]pyridine analogs?

Methodological Answer:

Scaffold Modifications : Synthesize derivatives with substituents at positions 2 (methyl), 6 (Br/CF3_3), and 8 (F/Cl).

Biological Screening : Test against panels of kinases (e.g., CDK2, JAK2) using fluorescence polarization assays.

Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .

Q. What experimental approaches mitigate hazards during large-scale synthesis of halogenated imidazo[1,2-a]pyridines?

Methodological Answer:

  • Process Safety : Use in-line FTIR to monitor exothermic reactions (e.g., fluorination) and implement cooling jackets.
  • Waste Management : Trap volatile byproducts (HBr, HF) with Ca(OH)2_2 scrubbers.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for fluorination to reduce toxicity .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoroimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C7H6FN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2

InChI Key

SZSQERIIZFXDCN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.